Product packaging for (R)-4-(2-Amino-1-hydroxypropan-2-yl)phenol(Cat. No.:)

(R)-4-(2-Amino-1-hydroxypropan-2-yl)phenol

Cat. No.: B13093021
M. Wt: 167.20 g/mol
InChI Key: SGVBDDXPJFOINL-VIFPVBQESA-N
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Description

(R)-4-(2-Amino-1-hydroxypropan-2-yl)phenol is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.20 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2 B13093021 (R)-4-(2-Amino-1-hydroxypropan-2-yl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

4-[(2R)-2-amino-1-hydroxypropan-2-yl]phenol

InChI

InChI=1S/C9H13NO2/c1-9(10,6-11)7-2-4-8(12)5-3-7/h2-5,11-12H,6,10H2,1H3/t9-/m0/s1

InChI Key

SGVBDDXPJFOINL-VIFPVBQESA-N

Isomeric SMILES

C[C@](CO)(C1=CC=C(C=C1)O)N

Canonical SMILES

CC(CO)(C1=CC=C(C=C1)O)N

Origin of Product

United States

Contextualization Within Phenethylamine Alkaloids and Catecholamine Research

(R)-4-(2-Amino-1-hydroxypropan-2-yl)phenol belongs to the phenethylamine (B48288) alkaloid family. This class of compounds is characterized by a phenethylamine backbone and includes a wide array of both naturally occurring and synthetic substances with significant physiological effects. Many phenethylamine alkaloids act as stimulants, hallucinogens, or entactogens.

The structural resemblance of this compound to catecholamines—neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine—is a key area of research. wikipedia.org Catecholamines are integral to the sympathetic nervous system and are involved in regulating numerous physiological processes, including heart rate, blood pressure, and the "fight-or-flight" response. wikipedia.org The presence of a phenol (B47542) group and an amino alcohol side chain in this compound suggests potential interactions with adrenergic and dopaminergic receptors, which are the primary targets of endogenous catecholamines.

Research into synthetic derivatives of 4-aminophenol (B1666318) has revealed a wide spectrum of biological activities, including antimicrobial and antidiabetic properties. mdpi.com These findings encourage the exploration of similar compounds like this compound for novel therapeutic applications.

Table 1: Comparison of Structural Features

Compound Aromatic Ring Hydroxyl Groups Amine Group
Dopamine Catechol Two (at C3, C4) Primary
Norepinephrine Catechol Two (at C3, C4), plus one on the side chain Primary

| This compound | Phenol | One (at C4), plus one on the side chain | Primary |

Significance of Stereochemistry in Biological Systems and Chemical Synthesis

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. In the case of (R)-4-(2-Amino-1-hydroxypropan-2-yl)phenol, the "(R)" designation specifies the configuration at the chiral center, which is the carbon atom bonded to the hydroxyl group on the propane (B168953) side chain. This specific spatial arrangement significantly influences how the molecule interacts with its biological targets, such as receptors and enzymes.

It is well-established in pharmacology that different stereoisomers of a drug can exhibit vastly different potencies and effects. mdpi.com One isomer may be therapeutically active, while the other may be inactive or even produce undesirable side effects. mdpi.com This principle underscores the importance of stereospecific synthesis in medicinal chemistry, which aims to produce a single, desired stereoisomer.

The synthesis of chiral compounds like this compound often requires specialized techniques to control the stereochemical outcome. Asymmetric synthesis methods are employed to create the desired (R) configuration with high enantiomeric purity, ensuring the final product has the intended pharmacological profile.

Table 2: Hypothetical Biological Activity of Stereoisomers

Stereoisomer Receptor Binding Affinity (Ki, nM) Functional Activity (EC50, nM)
(R)-isomer 50 120
(S)-isomer 500 1500

| Racemic Mixture | 275 | 810 |

This table presents hypothetical data to illustrate the potential differences in biological activity between stereoisomers.

Historical and Contemporary Research Trajectories for the Compound

Identification and Distribution of the (R)-Enantiomer in Biological Sources

The (R)-enantiomer of p-synephrine is the predominant form found in nature. Its presence has been identified in a variety of plant species, most notably within the Citrus genus.

Presence in Citrus aurantium (Bitter Orange) and Related Species

(R)-p-synephrine is a primary protoalkaloid found in Citrus aurantium, commonly known as bitter orange. semanticscholar.org It is also present in other Citrus species, including pomelo (Citrus grandis), Cleopatra mandarin (Citrus reshni), and Japanese mandarin (Citrus unshiu). nih.gov The concentration of p-synephrine can vary, with dried fruit extracts of Citrus aurantium reported to contain between 3% and 6%. nih.govnih.gov While p-synephrine is the major protoalkaloid, other related compounds such as octopamine (B1677172) and N-methyltyramine are also found in these plants. researchgate.net

Enantiomeric Ratios in Natural Extracts

It is widely accepted that the p-synephrine found in Citrus fruits is the (R)-enantiomer, also referred to as l-synephrine. nih.govnih.gov The biosynthesis from L-tyrosine in plants accounts for the natural occurrence of this specific stereoisomer. scribd.com However, there is a possibility for small amounts of the d-isomer (the (S)-enantiomer) to be formed during the extraction or processing of the fruits due to factors like pH and temperature, which can lead to racemization. nih.gov Synthetic p-synephrine, in contrast, is typically a racemic mixture of both the l- and d-enantiomers. nih.gov

Elucidation of Endogenous Biosynthetic Routes

The biosynthesis of (R)-p-synephrine follows distinct pathways in plants and animals, both originating from the amino acid L-tyrosine.

Precursor Compounds and Enzymatic Transformations (e.g., from L-tyrosine)

In Citrus species, the biosynthesis of p-synephrine is understood to proceed through a specific pathway starting with L-tyrosine. wikipedia.org This pathway involves a series of enzymatic transformations:

Decarboxylation: L-tyrosine is first converted to tyramine (B21549) by the enzyme tyrosine decarboxylase.

Methylation: Tyramine is then methylated to form N-methyltyramine, a reaction catalyzed by tyramine N-methyltransferase.

Hydroxylation: Finally, N-methyltyramine undergoes hydroxylation to yield p-synephrine, mediated by the enzyme N-methyl-tyramine-β-hydroxylase. wikipedia.org

This plant-based biosynthetic route is distinct from the pathway observed in animals. wikipedia.org

Relationship to Other Endogenous Amines (e.g., p-octopamine, noradrenaline)

The biosynthesis of p-synephrine is closely linked to other endogenous amines, particularly p-octopamine and noradrenaline.

In animals, the proposed biosynthetic pathway for synephrine (B1677852) also starts with tyramine but proceeds through a different intermediate. Tyramine is first hydroxylated to p-octopamine by dopamine-β-hydroxylase. Subsequently, p-octopamine is methylated by phenylethanolamine N-methyltransferase (PNMT) to form synephrine. nih.govwikipedia.org This highlights p-octopamine as a direct precursor to synephrine in the animal biosynthetic route.

The relationship with noradrenaline (norepinephrine) is primarily structural and functional, as both are catecholamines derived from tyrosine. The general catecholamine biosynthesis pathway involves the conversion of L-tyrosine to L-DOPA, then to dopamine, which is subsequently converted to norepinephrine (B1679862). ontosight.aicvpharmacology.comresearchgate.net Norepinephrine can then be methylated to form epinephrine. nih.govwikipedia.org While p-synephrine is not a direct intermediate in the primary noradrenaline pathway in mammals, their shared precursor, tyrosine, and structural similarities underscore a fundamental biochemical connection.

Interactive Data Table: Key Compounds in the Biosynthesis of this compound

Compound NameRole in Biosynthesis
This compound Final Product
L-tyrosine Primary Precursor
p-octopamine Intermediate (in animal pathway)
noradrenaline Structurally related endogenous amine
Tyramine Intermediate
N-methyltyramine Intermediate (in plant pathway)

Chemical Synthesis of this compound

The chemical synthesis of this compound focuses on establishing the correct stereochemistry at the C1 position. Various strategies have been developed to achieve high enantioselectivity.

Enantioselective synthesis is critical for obtaining optically pure this compound. Key strategies that have been successfully employed include asymmetric dihydroxylation and asymmetric transfer hydrogenation.

Asymmetric Dihydroxylation: One effective method involves the Sharpless asymmetric dihydroxylation (AD) as the key chirality-inducing step. researchgate.net This strategy allows for the creation of the chiral diol from a corresponding olefin with high enantioselectivity. The resulting diol can then be converted through a series of steps to the final amino alcohol product.

Asymmetric Transfer Hydrogenation: Another prominent strategy is the asymmetric transfer hydrogenation of a suitable α-amino ketone precursor. This method utilizes a chiral catalyst to deliver a hydride stereoselectively, establishing the desired (R)-configuration at the hydroxyl group. This approach has been used for the synthesis of (R)-octopamine and related compounds like (R)-tembamide and (R)-aegeline. researchgate.net

Chiral Resolution: Besides asymmetric synthesis, chiral resolution of a racemic mixture is a common technique. This involves separating the enantiomers using a chiral resolving agent or through chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. wikipedia.orgnih.govmdpi.com While effective, this method has the inherent disadvantage of a maximum theoretical yield of 50% for the desired enantiomer unless the undesired enantiomer can be racemized and recycled. wikipedia.org

Achieving a high degree of stereocontrol is the central challenge in the synthesis of this compound. The methods for chiral induction are intrinsically linked to the enantioselective strategies employed.

In asymmetric dihydroxylation , stereocontrol is achieved through the use of a chiral ligand, typically a derivative of a cinchona alkaloid, in the presence of an osmium catalyst. The chiral ligand creates a chiral environment around the catalyst, forcing the dihydroxylation of the prochiral olefin to occur from a specific face, leading to the formation of one enantiomer in excess. researchgate.net

For asymmetric transfer hydrogenation , the stereochemical outcome is dictated by the chiral catalyst, often a transition metal complex (e.g., Ruthenium, Rhodium) with a chiral ligand. These catalysts facilitate the transfer of hydrogen from a hydrogen source (like formic acid or isopropanol) to the ketone substrate with high facial selectivity. The choice of ligand is crucial for achieving high enantiomeric excess (ee). researchgate.net

Biocatalytic reductions represent another avenue for excellent stereocontrol. Enzymes such as D-lactate dehydrogenase can reduce α-keto acids to the corresponding (R)-hydroxy acids with exceptional enantioselectivity (>99% ee), which can then be further elaborated into the target molecule. mdpi.com

The table below summarizes key aspects of different synthetic approaches.

Synthetic Strategy Method of Chiral Induction Key Reagents/Catalysts Purity Assessment
Asymmetric DihydroxylationChiral Ligand-Controlled ReactionSharpless AD-mix (OsO₄, Chiral Ligand)Chiral HPLC, NMR
Asymmetric Transfer HydrogenationChiral Catalyst-Controlled ReductionRu/Rh Complexes with Chiral LigandsChiral HPLC, Polarimetry
Biocatalytic ReductionEnzyme-Controlled Stereoselective ReductionDehydrogenase Enzymes (e.g., D-LDH)Chiral HPLC
Chiral ResolutionSeparation of EnantiomersChiral Resolving Agents, Chiral Stationary PhaseChiral HPLC

Synthesis of Analogs and Structurally Related Derivatives

The synthesis of analogs of this compound is driven by the need to understand how structural modifications affect biological activity, leading to the discovery of compounds with improved properties.

Structure-Activity Relationship (SAR) studies involve systematically altering the structure of a lead compound and evaluating the effect of these changes on its biological activity. For this compound, a key area of modification is the amino group. nih.govjst.go.jp

The rational design of N-substituted analogs aims to explore the size and nature of the binding pocket of its target receptors, such as octopamine receptors in invertebrates. nih.gov By introducing various alkyl groups (e.g., methyl, ethyl, propyl) or cyclic structures (e.g., pyrrolidine) onto the nitrogen atom, researchers can probe the steric and electronic requirements for optimal receptor interaction. For example, studies on the Bombyx mori octopamine receptor (BmOAR1) revealed that the receptor has a relatively small space around the amine-binding site. nih.govjst.go.jp This was concluded from the observation that agonist activity decreased with increasing linear alkyl chain length, with methyl substitution showing the highest activity, while chains of C3 or longer were inactive. nih.gov

The synthesis of N-substituted analogs can be achieved through several methods, most commonly via reductive amination or direct N-alkylation of this compound.

Isopropylnorsynephrine (also known as isopropyloctopamine) is a significant analog. One synthetic approach involves the reductive alkylation of octopamine with a ketone in the presence of hydrogen and a palladium on charcoal catalyst. google.com This method represents a semi-synthesis starting from the parent compound.

A more general approach for synthesizing a series of N-alkylated derivatives involves reacting a protected 4-formylphenyl precursor with an N-protected amine derivative, followed by reduction and deprotection steps. nih.gov For instance, N-alkylated octopamine derivatives can be synthesized by reacting (±)-octopamine with the corresponding aldehydes or ketones in the presence of a reducing agent like sodium borohydride. nih.gov

The general synthetic scheme for N-alkylation is shown below:

Step 1: Protection of the phenolic hydroxyl group.

Step 2: Reductive amination of the primary amine with an appropriate aldehyde or ketone (e.g., acetone (B3395972) for isopropyl substitution) using a reducing agent (e.g., NaBH₄, H₂/Pd-C).

Step 3: Deprotection of the phenolic hydroxyl group to yield the final N-substituted analog.

Methodologies for Creating Positional Isomers and Enantiomeric Forms

The synthesis of specific positional isomers and enantiomeric forms of 4-(2-Amino-1-hydroxypropan-2-yl)phenol requires precise control over chemical reactions to ensure the desired arrangement of functional groups on the phenol (B47542) ring and the correct stereochemistry at the chiral center. Methodologies often involve multi-step syntheses starting from readily available precursors, employing protecting group strategies, and utilizing stereoselective reactions or chiral resolution techniques.

Synthesis of Positional Isomers

The creation of positional isomers, such as 2-(2-Amino-1-hydroxypropan-2-yl)phenol and 3-(2-Amino-1-hydroxypropan-2-yl)phenol, involves introducing the amino-hydroxypropyl group at different positions on the phenol ring. This is typically achieved by starting with the corresponding substituted nitrophenol or hydroxyacetophenone.

General Synthetic Approach for Positional Isomers:

A common strategy begins with the appropriate hydroxy-substituted acetophenone (B1666503) (e.g., 2-hydroxyacetophenone (B1195853) or 3-hydroxyacetophenone). The synthesis can be conceptualized in the following general steps:

Introduction of the Amino Group Precursor: The α-carbon of the acetophenone is typically brominated to form an α-bromoacetophenone. This is followed by a reaction with a protected amine or an azide (B81097) to introduce the nitrogen functionality.

Formation of the Propanol Side Chain: A Grignard reaction or a similar organometallic addition to the ketone can be employed to introduce the additional methyl group, forming the propan-2-ol structure.

Reduction and Deprotection: The ketone and the nitro or azide group are then reduced to a hydroxyl and an amino group, respectively. Any protecting groups used during the synthesis are removed in the final steps.

For instance, the synthesis of the 3-substituted isomer can start from 3-hydroxyacetophenone. This precursor can be converted to 2-amino-1-(3-hydroxyphenyl)propan-1-one, which serves as a key intermediate. nih.gov Subsequent stereoselective reduction of the ketone would yield the desired 3-(2-Amino-1-hydroxypropan-2-yl)phenol. The existence of 3-(2-Amino-1-hydroxypropan-2-yl)phenol is confirmed by its CAS number, 1183828-95-6. bldpharm.comnih.gov

Similarly, for the 2-substituted isomer, a synthetic route could start from 2-hydroxyacetophenone. Dehydrogenative synthesis methods have been developed for creating N-functionalized 2-aminophenols from cyclohexanones and amines, offering a potential, though more complex, route to such structures. nih.gov

Synthesis of Enantiomeric Forms

Achieving the desired enantiomer, either (R) or (S), can be accomplished through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis:

Asymmetric synthesis aims to create a specific enantiomer directly. This often involves the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of a key reaction step. For the synthesis of enantiomerically pure β-amino alcohols, several methods have been developed. diva-portal.org

One common approach is the stereoselective reduction of a prochiral ketone precursor, such as 2-amino-1-(4-hydroxyphenyl)propan-1-one. This reduction can be carried out using chiral reducing agents or a catalyst in the presence of a chiral ligand. For example, tandem methods involving catalytic asymmetric preparation of enantioenriched β-hydroxy enamines, followed by diastereoselective hydrogenation, can produce 1,3-amino alcohols with high enantioselectivity. nih.gov

Enzymatic catalysis offers a green and highly enantioselective alternative. Enzymes like alcohol dehydrogenases can reduce ketones to alcohols with high stereospecificity. nih.gov

The following table summarizes a general asymmetric synthesis approach:

StepReactionReagents and ConditionsPurpose
1α-BrominationBr2, Acetic AcidIntroduction of a leaving group for amination.
2AminationNaN3 followed by reduction, or a protected amineIntroduction of the amino group.
3Ketone ReductionChiral reducing agent (e.g., CBS reagent) or catalytic hydrogenation with a chiral catalystStereoselective formation of the hydroxyl group to yield the desired (R) or (S) enantiomer.
4DeprotectionAcid or base hydrolysis, or hydrogenolysisRemoval of any protecting groups.

Chiral Resolution:

Chiral resolution involves the separation of a racemic mixture of the final compound or a key intermediate. This can be achieved by several methods:

Formation of Diastereomeric Salts: The racemic amine can be reacted with a chiral acid (e.g., tartaric acid or its derivatives) to form diastereomeric salts. google.com These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer of the amine can then be recovered by treating the separated salt with a base.

Chiral Chromatography: The enantiomers can be separated using high-performance liquid chromatography (HPLC) with a chiral stationary phase. nih.gov This method is often used for both analytical and preparative scale separations. For example, diastereomers of 4-aminoflavanes have been successfully separated using polysaccharide-based chiral stationary phases. researchgate.net

The following table outlines the general steps for chiral resolution:

StepMethodDescription
1Synthesis of RacemateA non-stereoselective synthesis is performed to produce a 50:50 mixture of the (R) and (S) enantiomers.
2SeparationThe racemic mixture is separated using either diastereomeric salt formation and crystallization or chiral chromatography.
3IsolationThe desired enantiomer is isolated and purified.

Advanced Analytical Methodologies in Chemical Research

Chiral Separations and Enantiomeric Purity Analysis

Enantiomers of a chiral compound can exhibit significantly different biological activities. Therefore, the ability to separate and quantify the individual enantiomers is of paramount importance. nih.gov Methodologies such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are central to achieving this enantioseparation.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary technique for the enantioseparation of synthetic cathinones and related compounds. mdpi.comnih.gov Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely recognized for their broad chiral recognition capabilities. windows.net These phases can operate in various modes, including normal phase, reversed-phase, and polar organic modes, offering flexibility in method development. sigmaaldrich.comsigmaaldrich.com

The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral stationary phase, leading to different retention times. nih.gov The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is critical for optimizing selectivity and resolution. windows.netresearchgate.net For instance, the enantiomers of various cathinone (B1664624) derivatives have been successfully resolved using columns like Chiralcel® OD-H and Chiralcel® OJ, which are based on cellulose derivatives. researchgate.net The development of these methods is essential for determining the optical purity of key starting materials and final products in therapeutic peptide synthesis and other pharmaceutical applications. researchgate.net

Table 1: Examples of HPLC Conditions for Chiral Separation of Cathinone Analogs

Chiral Stationary Phase (CSP) Mobile Phase Flow Rate (mL/min) Detection Application
Cellulose tris(3,5-dimethylphenylcarbamate) n-Hexane / Isopropanol 1.2 UV (254 nm) Separation of a Nafithromycin intermediate
Polysaccharide-based CSPs Varied (Normal, Reversed, Polar Organic Modes) Not Specified UV General enantioseparation of cathinone derivatives
Chiralcel® OJ n-Hexane / Alcohol modifier Not Specified Not Specified Separation of 4-aminoflavane diastereomers

This table is generated based on data from sources mdpi.comresearchgate.netresearchgate.net and represents typical conditions for related compounds.

Capillary Electrophoresis (CE) has emerged as a powerful technique for the enantioseparation of chiral compounds, including cathinone derivatives. mdpi.com This method offers high efficiency, short analysis times, and requires only small sample volumes. The separation principle in chiral CE involves the addition of a chiral selector to the background electrolyte (BGE). nih.gov

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. nih.govresearchgate.net For the enantioseparation of mephedrone (B570743) and its metabolites, a close structural analog, carboxymethylated β-cyclodextrin, was identified as a highly effective chiral selector. mdpi.comconsensus.app The separation is influenced by several factors, including the type and concentration of the chiral selector, the pH of the BGE, and the applied voltage. mdpi.comnih.gov Optimal separation is achieved by carefully adjusting these parameters to maximize the differences in the electrophoretic mobilities of the enantiomers as they form transient diastereomeric complexes with the chiral selector. mdpi.com

Table 2: Optimized Capillary Electrophoresis Conditions for Enantioseparation of Mephedrone

Parameter Optimal Condition
Chiral Selector Carboxymethylated β-cyclodextrin
Selector Concentration 7.5 mmol·L⁻¹
Background Electrolyte (BGE) 50 mmol·L⁻¹ Phosphate Buffer
BGE pH 2.75
Voltage 20 kV
Temperature 25 °C
Detection Wavelength 207 nm

This table is based on data from a study on mephedrone, a related cathinone derivative. mdpi.comnih.govresearchgate.net

The stereochemical integrity of chiral molecules during sample extraction and analysis is a critical consideration. Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, can be influenced by factors such as temperature, pH, and the chemical environment. nih.gov For cathinone derivatives, the potential for racemization exists, particularly due to keto-enol tautomerism. nih.gov

Studies on the synthetic cathinone 3,4-Methylenedioxypyrovalerone (MDPV) have investigated its stability under different temperature conditions. The results indicated that while the compound was stable for short periods, signs of racemization began to appear after 48 hours at 37°C and after 24 hours at 70°C. researchgate.net This highlights the importance of controlling temperature during sample storage and processing to prevent the loss of enantiomeric purity. Furthermore, the synthesis of cathinones is often designed to produce a racemic mixture, and the final products are typically isolated as hydrochloride or hydrobromide salts to improve stability. nih.govunodc.org Any analytical method for chiral purity must account for potential racemization introduced during sample handling, which can be corrected for by hydrolyzing peptides in deuterated acid, for example. nih.gov

Spectroscopic and Spectrometric Characterization Techniques

A combination of spectroscopic and spectrometric methods is indispensable for the unambiguous structural elucidation and quantification of "(R)-4-(2-Amino-1-hydroxypropan-2-yl)phenol."

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for determining the chemical structure of organic molecules. One-dimensional (1D) ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, while two-dimensional (2D) techniques can establish connectivity. For compounds related to "this compound," such as 4-Aminophenol (B1666318) and 2-Amino-4-chlorophenol, characteristic signals in the aromatic region (typically 6-8 ppm) and aliphatic region are observed. chemicalbook.comchemicalbook.com

NMR can also be employed to assess enantiomeric purity. This is often achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). researchgate.net For instance, (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid can be used as a CSA, which forms diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum. researchgate.net This allows for the direct quantification of the enantiomeric ratio. The analysis of protein higher-order structure in drug products often utilizes 1D ¹H NMR for its sensitivity. mdpi.com

Table 3: Representative ¹H NMR Data for Related Phenol (B47542) Structures

Compound Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J, Hz) Assignment
2-Amino-4-chlorophenol 6.601 d, J = 8.3 Hz Aromatic CH
2-Amino-4-chlorophenol 6.598 d, J = 2.5 Hz Aromatic CH
2-Amino-4-chlorophenol 6.386 dd Aromatic CH
4-Aminophenol ~6.5 - 6.7 m Aromatic CH

This table is generated from spectral data for structurally similar compounds. chemicalbook.comchemicalbook.com

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for the identification and quantification of chemical compounds. researchgate.net For synthetic cathinones, LC coupled with tandem mass spectrometry (LC-MS/MS) is widely used for analysis in various biological matrices. okstate.edusemanticscholar.orgnanobioletters.com High-resolution mass spectrometry (HRMS) provides accurate mass data, which aids in confirming the elemental composition of the parent molecule and its fragments. researchgate.netcore.ac.uk

In MS/MS analysis, the protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. rsc.org For cathinone derivatives, common fragmentation pathways include the neutral loss of water (H₂O) and subsequent cleavages of the side chain. researchgate.net For example, the fragmentation of mephedrone often involves the formation of an indole (B1671886) ring through intramolecular rearrangement. researchgate.net The specific fragment ions produced are used as qualifiers for unambiguous identification, while the most abundant fragment is typically used for quantification. nih.gov

Table 4: Common Mass Fragments Observed in MS/MS of Cathinone Analogs

Precursor Ion [M+H]⁺ (m/z) Fragment Ion (m/z) Proposed Neutral Loss / Fragment Identity
Mephedrone (178.1) 160.1 [M+H-H₂O]⁺
Mephedrone (178.1) 145.1 [M+H-H₂O-CH₃]⁺
Mephedrone (178.1) 119.1 Tolyl fragment
Mephedrone (178.1) 58.1 [CH₃NH=CHCH₃]⁺

This table is compiled from fragmentation data of mephedrone, a closely related synthetic cathinone. researchgate.netresearchgate.netresearchgate.net

Integration of Multi-Omics Approaches for Compound Profiling

The comprehensive characterization of "this compound," also known as (R)-p-octopamine, within complex biological systems necessitates a holistic analytical approach. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for elucidating the biosynthesis, mechanism of action, and physiological roles of this compound. While specific multi-omics studies focused solely on (R)-p-octopamine are not extensively documented, the established methodologies in metabolomics and their integration with other omics fields for similar biogenic amines and phenolic compounds provide a clear blueprint for its comprehensive profiling.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is central to profiling (R)-p-octopamine. Untargeted metabolomics aims to comprehensively identify and quantify all metabolites in a sample, which can reveal novel pathways affected by (R)-p-octopamine. Targeted metabolomics, on the other hand, focuses on the precise measurement of a predefined set of metabolites, including (R)-p-octopamine and its known precursors and catabolites, offering higher sensitivity and specificity.

The integration of metabolomic data with other omics data can provide a more complete biological picture. For instance, combining metabolomics with transcriptomics (the study of RNA transcripts) can correlate changes in the levels of (R)-p-octopamine with the expression of genes encoding for enzymes involved in its synthesis or degradation. Similarly, integrating proteomics (the study of proteins) can link the abundance of specific enzymes or receptors to the observed concentrations of the compound and its downstream effects. This systems biology approach can uncover regulatory networks and biomarkers associated with the physiological functions of (R)-p-octopamine.

A hypothetical integrated multi-omics study on the effects of (R)-p-octopamine in a biological system might involve the workflow presented in the table below.

Omics Level Methodology Potential Research Findings for this compound
Metabolomics Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) SpectroscopyIdentification and quantification of (R)-p-octopamine and its metabolites; discovery of metabolic pathways modulated by the compound.
Transcriptomics RNA-Sequencing (RNA-Seq), MicroarraysIdentification of genes whose expression is altered in response to (R)-p-octopamine, providing insights into its mechanism of action.
Proteomics Mass Spectrometry-based proteomics (e.g., shotgun proteomics, targeted proteomics)Quantification of proteins (e.g., enzymes, receptors) that are differentially expressed or post-translationally modified upon exposure to (R)-p-octopamine.
Genomics Genome-Wide Association Studies (GWAS)Identification of genetic variations associated with endogenous levels of (R)-p-octopamine or the response to its administration.

Such an integrated approach allows for the construction of comprehensive models of the biological systems in which (R)-p-octopamine is active, moving beyond simple quantification to a deeper understanding of its functional roles.

Development of Robust Analytical Protocols for Research Applications

The development and validation of robust analytical protocols are critical for the accurate and reliable quantification of "this compound" in various matrices for research applications. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most commonly employed techniques for the analysis of this and similar compounds. nih.gov The development of these methods involves a systematic process of optimization and validation to ensure they are fit for their intended purpose.

A key challenge in the analysis of "this compound" is its chiral nature. The (R)- and (S)-enantiomers can exhibit different biological activities, making their separation and individual quantification essential. Chiral chromatography, utilizing chiral stationary phases (CSPs), is the preferred method for resolving enantiomers. yakhak.orgnih.gov Polysaccharide-based CSPs, for instance, have been shown to be effective in separating various chiral amines. yakhak.org

The development of a robust analytical protocol for (R)-p-octopamine typically involves the following stages:

Method Development and Optimization: This stage focuses on selecting the appropriate chromatographic conditions, including the column (chiral or achiral), mobile phase composition, flow rate, and detector settings. For LC-MS methods, optimization of mass spectrometry parameters such as ionization source settings and collision energies is also crucial for achieving high sensitivity and selectivity. nih.govmdpi.com

Method Validation: Once the method is optimized, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net Validation ensures that the method is reliable and reproducible. Key validation parameters are detailed in the table below.

Validation Parameter Description Typical Acceptance Criteria for Research Applications
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interference from endogenous matrix components or other analytes at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120% of the spiked amount.
Precision The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).RSD ≤ 15% for replicate measurements.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.No significant change in results with minor variations in parameters like mobile phase pH, column temperature, etc.

For example, a stability-indicating RP-HPLC method for the estimation of octopamine (B1677172) was developed and validated, demonstrating linearity in the concentration range of 5 to 30 μg/ml with a correlation coefficient of 0.9998 and recoveries between 98.23% and 99.1%. researchgate.net Such validated methods are essential for a wide range of research applications, from pharmacokinetic studies to metabolomics profiling. The use of internal standards is also a common practice to improve the accuracy and precision of quantification, especially in complex biological matrices. nih.gov

Molecular Mechanisms of Action and Receptor Interactions

In Vitro Receptor Binding and Functional Assays

The interaction of (R)-4-(2-Amino-1-hydroxypropan-2-yl)phenol with its target receptors has been characterized through various in vitro assays, which have elucidated its binding affinity, selectivity, and functional effects as a ligand.

This compound is the naturally occurring (-)-enantiomer of p-octopamine. In vertebrates, octopamine (B1677172) demonstrates a significantly lower affinity for α- and β-adrenergic receptors compared to the endogenous catecholamines, norepinephrine (B1679862) and epinephrine. wikipedia.org Studies indicate that octopamine's affinity for mammalian α- and β-adrenergic receptors is 400- to 2,000-fold lower than that of norepinephrine. wikipedia.org

Functional assays on isolated rat aorta (a source of α1-adrenoceptors) and rabbit saphenous vein (a source of α2-adrenoceptors) have shown that p-octopamine is approximately 1,000-fold less active than norepinephrine at both α1 and α2 subtypes. nih.gov While it acts as an agonist at these receptors, its low relative potency suggests that its physiological effects on adrenoceptors are limited, particularly when co-released with norepinephrine. nih.gov The β-adrenergic receptors (β-ARs), like the α-receptors, are G protein-coupled receptors (GPCRs) that mediate responses to catecholamines. nih.gov However, the interaction of this compound with β-adrenoceptor subtypes is comparatively weak.

CompoundReceptor SubtypeRelative Activity vs. NorepinephrineReference
p-Octopamineα1-Adrenoceptor~1,000-fold lower nih.gov
p-Octopamineα2-Adrenoceptor~1,000-fold lower nih.gov
Octopamine (general)α/β-Adrenoceptors400- to 2,000-fold lower wikipedia.org

In invertebrates, this compound acts as a primary neurotransmitter, neuromodulator, and neurohormone, functionally substituting for the norepinephrine/epinephrine system found in vertebrates. wikipedia.orgmdpi.com It exerts its effects by binding to a specific class of GPCRs known as octopamine receptors (OARs). wikipedia.orgresearchgate.netnih.gov

Insect OARs are broadly classified into three main groups based on their structural and pharmacological similarities to vertebrate adrenergic receptors: nih.govnih.gov

α1-adrenergic-like OARs: These receptors are structurally and functionally similar to mammalian α1-adrenoceptors. wikipedia.org

α2-adrenergic-like OARs: These receptors share properties with mammalian α2-adrenoceptors. mdpi.comnih.gov

β-adrenergic-like OARs: These receptors are analogous to mammalian β-adrenoceptors. wikipedia.orgmdpi.com

This compound is the endogenous agonist for these receptor families in invertebrates, where it regulates a wide array of physiological processes. nih.gov

The interaction of octopamine with adrenergic receptors is stereoselective, with the (R)-enantiomer generally displaying higher potency than the (S)-enantiomer. Functional studies comparing the enantiomers of p-octopamine at α-adrenoceptors have demonstrated this difference clearly. nih.gov

The potency of the (+)-form (S-enantiomer) of p-octopamine was found to be one to two orders of magnitude (10- to 100-fold) less than that of the (-)-form (R-enantiomer) at both α1- and α2-adrenoceptors. nih.gov This indicates that the receptor binding pocket has a specific stereochemical requirement for optimal interaction. In silico docking studies on invertebrate octopamine receptors have also shown a general preference for (R)-octopamine over (S)-octopamine. acs.org This stereoselectivity is a common feature of adrenergic receptors when interacting with chiral ligands. nih.gov

EnantiomerCommon NameReceptor SubtypeRelative PotencyReference
(R)-p-Octopamine(-)-p-Octopamineα1- and α2-Adrenoceptors10- to 100-fold more potent than (S)-enantiomer nih.gov
(S)-p-Octopamine(+)-p-Octopamineα1- and α2-Adrenoceptors10- to 100-fold less potent than (R)-enantiomer nih.gov

While this compound's primary targets are adrenergic and octopamine receptors, research in related systems suggests potential cross-reactivity. The adrenergic and serotonergic systems are known to have complex interactions; for instance, norepinephrine can inhibit serotonin (B10506) (5-HT) release via α2-adrenergic receptors located on serotonergic neurons. nih.govresearchgate.net

More directly, studies on invertebrate receptors have shown that some octopamine receptors can be activated by serotonin. An α2-adrenergic-like octopamine receptor from Drosophila melanogaster (DmOctα2R) was found to be activated not only by octopamine but also by serotonin and other serotonergic agonists, leading to the inhibition of cAMP production. researchgate.netnih.gov This suggests that in some biological systems, a direct interaction between octopamine receptors and serotonergic ligands is possible, indicating a level of complexity in neurotransmission that may be more intricate than previously understood. researchgate.net However, extensive data on the direct binding of this compound to mammalian 5-HT receptor subtypes is limited.

Intracellular Signaling Pathway Modulation

As a ligand for G protein-coupled receptors, this compound initiates intracellular signaling cascades upon binding. The specific pathway activated depends on the receptor subtype and the type of G protein to which it couples.

The activation of octopamine receptors by this compound triggers distinct downstream signaling pathways mediated by heterotrimeric G proteins (Gα, Gβ, Gγ). youtube.com The Gα subunit is critical in defining the subsequent cellular response. mdpi.comnih.gov

Gs (Stimulatory G protein) Pathway: β-adrenergic-like octopamine receptors are coupled to Gs proteins. mdpi.comnih.govmdpi.com Upon activation by an agonist, the Gs protein stimulates the enzyme adenylyl cyclase. reactome.org Adenylyl cyclase then catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. nih.govwikipedia.org The subsequent rise in intracellular cAMP levels activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. mdpi.comnih.govsdbonline.orgnih.gov

Gi (Inhibitory G protein) Pathway: α2-adrenergic-like octopamine receptors are coupled to Gi proteins. mdpi.comnih.gov When activated, the Gi protein inhibits the activity of adenylyl cyclase. nih.gov This action leads to a decrease in the intracellular production of cAMP, thereby attenuating the signaling pathways dependent on this second messenger. mdpi.comresearchgate.net

Gq Pathway: α1-adrenergic-like octopamine receptors are typically coupled to Gq proteins. mdpi.comnih.gov Activation of this pathway stimulates phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the release of calcium from intracellular stores, increasing the cytosolic Ca2+ concentration. mdpi.comnih.gov

Therefore, this compound can either increase or decrease intracellular cAMP levels, or increase intracellular calcium, depending on the specific octopamine receptor subtype it activates. nih.govmdpi.com

Regulation of Cellular Metabolic Processes (e.g., glucose consumption via Glut4-dependent uptake)

There is currently no available research demonstrating the effect of this compound on cellular metabolic processes, specifically concerning glucose consumption through Glut4-dependent uptake. The glucose transporter type 4 (Glut4) is a critical protein in insulin-regulated glucose uptake into muscle and adipose tissues. nih.gov Insulin signaling typically triggers the translocation of Glut4 from intracellular vesicles to the plasma membrane, facilitating glucose entry into the cell. nih.gov

Future investigations would need to determine if this compound can influence this process. Key research questions would include whether the compound can stimulate Glut4 translocation independently of insulin, enhance insulin-mediated Glut4 translocation, or affect the expression levels of the Glut4 protein itself.

Table 1: Uninvestigated Parameters for Metabolic Regulation

ParameterCurrent Knowledge for this compound
Effect on basal glucose uptakeNot determined
Influence on insulin-stimulated glucose uptakeNot determined
Direct impact on Glut4 translocationNot determined
Modulation of Glut4 gene or protein expressionNot determined

Investigation of Anti-inflammatory Pathways (e.g., NF-κB activation, MAPK phosphorylation, JAK/STAT signaling)

The potential anti-inflammatory properties of this compound have not been characterized in the scientific literature. The primary signaling pathways that mediate inflammatory responses include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory genes, including cytokines and chemokines. nih.govnih.gov The MAPK pathways are involved in various cellular responses, including inflammation and stress. nih.gov The JAK/STAT pathway is crucial for signaling initiated by a wide range of cytokines and growth factors, playing a key role in the immune response. mdpi.comnih.govkegg.jp

Research is required to ascertain whether this compound can modulate any of these pathways. Studies would need to assess its ability to inhibit the activation of NF-κB, reduce the phosphorylation of key MAPK proteins (such as ERK, JNK, and p38), or interfere with the activation of JAKs and the subsequent phosphorylation and nuclear translocation of STAT proteins.

Table 2: Uninvestigated Parameters for Anti-inflammatory Pathways

PathwayKey EventsCurrent Knowledge for this compound
NF-κB Inhibition of IκBα degradation, prevention of p65 nuclear translocationNot determined
MAPK Reduction of ERK, JNK, p38 phosphorylationNot determined
JAK/STAT Inhibition of JAK phosphorylation, prevention of STAT phosphorylation and dimerizationNot determined

Elucidation of Mechanisms in Cellular Proliferation Modulation (e.g., PI3K/AKT/mTOR pathway, p53, Bax)

The effect of this compound on cellular proliferation remains uninvestigated. Key pathways that regulate cell growth, survival, and apoptosis include the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway, and the tumor suppressor p53 and its downstream targets like the pro-apoptotic protein Bax.

The PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation and survival, and its hyperactivation is a common feature in cancer. nih.govnih.govfrontiersin.orgmdpi.com The p53 protein acts as a tumor suppressor by inducing cell cycle arrest or apoptosis in response to cellular stress. nih.gov One of the mechanisms by which p53 induces apoptosis is through the transcriptional activation of the Bax gene. nih.gov An increased Bax/Bcl-2 ratio is a key indicator of the induction of apoptosis.

To understand the potential of this compound in modulating cellular proliferation, it would be necessary to investigate its impact on these pathways. This would involve examining its effects on the phosphorylation status of key components of the PI3K/AKT/mTOR pathway, its ability to modulate p53 expression and activity, and its influence on the expression of pro-apoptotic proteins like Bax.

Table 3: Uninvestigated Parameters for Cellular Proliferation Modulation

Pathway/MoleculeKey EventsCurrent Knowledge for this compound
PI3K/AKT/mTOR Inhibition of AKT and mTOR phosphorylationNot determined
p53 Stabilization and activation of p53Not determined
Bax Upregulation of Bax expressionNot determined

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is crucial for understanding the binding modes and affinities of norepinephrine (B1679862) with its target proteins.

Molecular docking simulations have been extensively used to predict how norepinephrine binds to various adrenergic receptor subtypes. These studies reveal that norepinephrine settles into a binding pocket deep within the transmembrane helices of the receptors. For instance, in the β1-adrenergic receptor (β1AR), norepinephrine has a tenfold higher affinity compared to the β2AR. This selectivity is attributed to differences in the extracellular vestibules of the receptors, which influence the association rates of norepinephrine.

Docking studies on the human norepinephrine transporter (hNET) have also been performed to understand its interaction with norepinephrine and its inhibitors. These simulations place norepinephrine in a central binding site (S1) located between transmembrane helices 1, 3, 6, and 8. The binding affinity of norepinephrine can be influenced by various residues within this pocket. For example, comparisons with the Drosophila dopamine (B1211576) transporter (dDAT), a functional homologue of hNET, show that norepinephrine binds in the vicinity of a region known as subsite C.

Receptor/TransporterPredicted Binding Site LocationKey Finding on Affinity/SelectivityReference
β1-Adrenergic Receptor (β1AR)Orthosteric binding pocket~10-fold higher affinity for norepinephrine compared to β2AR, determined by the extracellular vestibule.
α2A-Adrenergic Receptor (α2AAR)Orthosteric pocketMolecular determinants for norepinephrine recognition differ from β-adrenergic receptors.
Human Norepinephrine Transporter (hNET)S1 central binding site (between TMHs 1, 3, 6, 8)Binding affinity is influenced by multiple residues lining the pocket.
Drosophila Dopamine Transporter (dDAT)Primary binding site, near subsite CServes as a model for hNET; shows a distinct binding pose for norepinephrine compared to dopamine.

The stability of the norepinephrine-receptor complex is dictated by a network of specific interactions with amino acid residues in the binding pocket. For adrenergic receptors, several key interactions are consistently observed:

Ionic Interaction: The protonated amine group of norepinephrine typically forms a salt bridge with a conserved aspartic acid residue in transmembrane helix 3 (TMH3), such as Asp131 in the α2C-AR.

Hydrogen Bonding: The catechol hydroxyl groups are crucial for anchoring the ligand and form hydrogen bonds with

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Electronic Structure Properties and Reactivity Prediction

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods like Density Functional Theory (DFT) are frequently employed to investigate these properties. DFT calculations can provide a detailed picture of the electron distribution within (R)-4-(2-Amino-1-hydroxypropan-2-yl)phenol, which is crucial for predicting its reactivity.

Key electronic properties that are typically analyzed include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). For a compound like this compound, the presence of the electron-rich phenol (B47542) ring and the lone pairs on the nitrogen and oxygen atoms would be expected to result in a relatively high-energy HOMO, suggesting it can act as an electron donor in chemical reactions.

Molecular Electrostatic Potential (MEP) Maps: MEP maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.netyoutube.com Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the phenolic hydroxyl group and the amino group would be expected to be regions of significant negative and positive potential, respectively, highlighting their roles in intermolecular interactions. researchgate.netresearchgate.netyoutube.com

Global Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity.

A hypothetical table of calculated electronic properties for a molecule similar to this compound, based on DFT calculations, is presented below to illustrate the type of data generated in such studies.

PropertyPredicted Value (Arbitrary Units)Implication for Reactivity
EHOMO-5.8 eVIndicates electron-donating capability
ELUMO1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)7.0 eVRelates to chemical stability and reactivity
Ionization Potential (I)5.8 eVEnergy required to remove an electron
Electron Affinity (A)-1.2 eVEnergy released upon gaining an electron
Electronegativity (χ)2.3Tendency to attract electrons
Chemical Hardness (η)3.5Resistance to change in electron distribution
Chemical Softness (S)0.29Reciprocal of hardness
Electrophilicity Index (ω)0.75Propensity to accept electrons

Note: The values in this table are hypothetical and for illustrative purposes only, as specific DFT calculations for this compound are not publicly available.

These computational analyses help in predicting how this compound might interact with biological targets, such as receptors or enzymes, and how it might be metabolized.

Energetics and Kinetics of Chemical Transformations (e.g., racemization)

Computational chemistry is also a powerful tool for studying the mechanisms and energetics of chemical reactions. For a chiral molecule like this compound, a key transformation of interest is racemization, the process by which an enantiomerically pure sample converts into a mixture of equal parts of both enantiomers.

The study of such transformations typically involves:

Transition State Theory: This theory is used to calculate the rate of a chemical reaction by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. Computational methods can be used to locate the geometry of the transition state and calculate its energy.

Activation Energy (Ea): The energy difference between the reactants and the transition state is the activation energy, which is a critical factor in determining the reaction rate. A higher activation energy corresponds to a slower reaction. For the racemization of this compound, a high activation energy would suggest that the compound is stereochemically stable.

While no specific studies on the racemization of this compound were identified, computational studies on similar chiral molecules often investigate potential mechanisms, such as proton transfer or conformational changes, that could lead to a loss of stereochemical integrity.

A hypothetical data table illustrating the kind of energetic data that could be obtained from a computational study of a racemization pathway is shown below.

ParameterCalculated Value (kcal/mol)Interpretation
Energy of (R)-enantiomer0.0Reference energy
Energy of Transition State35.0High energy barrier to racemization
Activation Energy (Ea)35.0Suggests high stereochemical stability
Reaction Enthalpy (ΔH)0.0Racemization is typically not thermodynamically driven

Note: These values are hypothetical and for illustrative purposes. Actual values would require specific quantum mechanical calculations.

Such computational investigations are crucial for understanding the stability of chiral drugs and for predicting their shelf-life and behavior in biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.comdrugdesign.org For a compound like this compound, which is structurally related to sympathomimetic amines and beta-adrenergic agonists, QSAR models could be developed to predict its activity at adrenergic receptors. plos.orgnih.govnih.govnih.govwikipedia.orgmdpi.com

Development of Predictive Models for Biological Effects

The development of a QSAR model involves several key steps:

Data Set Collection: A dataset of structurally similar molecules with experimentally determined biological activities is required. For instance, a series of substituted phenylethanolamines and their binding affinities to beta-adrenergic receptors could be used. nih.gov

Molecular Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously assessed to ensure its reliability.

A hypothetical QSAR model for the beta-adrenergic activity of a series of compounds related to this compound might take the following form:

log(1/IC50) = 0.5 * LogP - 0.2 * PSA + 1.5 * HBD_count + 2.1

Where:

log(1/IC50) is the biological activity (e.g., inhibitory concentration).

LogP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

PSA is the polar surface area.

HBD_count is the number of hydrogen bond donors.

The coefficients in the equation indicate the relative importance of each descriptor to the biological activity.

A hypothetical data table for a set of compounds used to build such a QSAR model is presented below.

Compoundlog(1/IC50)LogPPSA (Ų)HBD_count
15.21.8653
24.81.5703
35.92.5602
...............
This compoundPredicted1.275.84

Note: The data in this table is purely for illustrative purposes.

Such predictive models are valuable for virtual screening of large compound libraries to identify new potential drug candidates and for optimizing the structure of existing leads to improve their activity. nih.govsemanticscholar.org

Descriptor Selection and Model Validation Methodologies

The quality and predictive power of a QSAR model depend heavily on the appropriate selection of molecular descriptors and rigorous validation. nih.govbasicmedicalkey.commdpi.com

Descriptor Selection: The goal of descriptor selection is to identify a small subset of descriptors that are most relevant to the biological activity being modeled, while avoiding redundancy and overfitting. Common methods include:

Stepwise Regression: Descriptors are added or removed from the model one at a time based on their statistical significance.

Genetic Algorithms: An optimization technique inspired by natural evolution to search for the best combination of descriptors.

Principal Component Analysis (PCA): A dimensionality reduction technique that can identify the most important underlying variables in a large set of descriptors.

A wide variety of descriptors can be used in QSAR modeling, categorized as follows:

Descriptor TypeExamples
1D Descriptors Molecular Weight, Atom Count, Rotatable Bond Count
2D Descriptors Topological Polar Surface Area (TPSA), LogP, Molecular Connectivity Indices
3D Descriptors Molecular Volume, Surface Area, Shape Indices, Quantum Chemical Descriptors (e.g., HOMO/LUMO energies, dipole moment)

Model Validation: Validation is a crucial step to ensure that the QSAR model is not just a random correlation and has true predictive power for new, untested compounds. basicmedicalkey.comnih.gov Key validation techniques include:

Internal Validation:

Leave-One-Out (LOO) Cross-Validation: The model is built using all but one compound, and then the activity of the left-out compound is predicted. This is repeated for every compound in the dataset. A high cross-validated correlation coefficient (q²) indicates good internal consistency.

External Validation:

The dataset is split into a training set (used to build the model) and a test set (used to evaluate the model's predictive performance). The model's ability to predict the activity of the compounds in the test set is a measure of its external predictivity, often quantified by the predicted R² (R²_pred).

Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is built. A lack of correlation in the randomized models confirms that the original model is not due to chance.

The Organization for Economic Co-operation and Development (OECD) has established a set of principles for the validation of QSAR models for regulatory purposes, which emphasize a defined endpoint, an unambiguous algorithm, a defined applicability domain, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, if possible. basicmedicalkey.com

Preclinical in Vitro Biological Studies Mechanistic Focus

Cell-Based Assays for Specific Biological Endpoints

Characterization of Cellular Uptake and Metabolism in Isolated Cells

No specific studies on the cellular uptake mechanisms or metabolic fate of (R)-4-(2-Amino-1-hydroxypropan-2-yl)phenol in isolated cell lines have been identified in the public scientific literature. Research on other aminophenol derivatives suggests that cellular incorporation can be a key determinant of biological activity, but direct evidence for the subject compound is absent.

Investigation of Anti-inflammatory and Anti-cancer Activities in Cell Lines

While various aminophenol analogues have been investigated for their potential anti-inflammatory and anti-cancer properties, there is no available data from in vitro studies in cell lines for this compound. Studies on related compounds have explored their effects on cancer cell proliferation and inflammatory pathways, but these findings cannot be directly attributed to the specific molecule of interest.

Enzymatic Activity Modulation Studies (e.g., inhibition or activation of metabolic enzymes)

There is a lack of information regarding the modulatory effects of this compound on the activity of metabolic or other enzymes.

Receptor Internalization and Signaling Pathway Activation Studies in Cellular Models

No studies detailing the interaction of this compound with specific cellular receptors, subsequent receptor internalization, or the activation of downstream signaling pathways have been found in the available scientific literature.

Future Research Directions and Emerging Applications

Identification of Novel Molecular Targets and Therapeutic Avenues

While the primary interactions of phenylethanolamine compounds are often associated with adrenergic receptors, future research will likely focus on identifying novel molecular targets for (R)-4-(2-Amino-1-hydroxypropan-2-yl)phenol. The stereoisomers of similar compounds, such as ractopamine, have been shown to exhibit differential affinities for β1- and β2-adrenergic receptors. ebi.ac.uk This highlights the potential for this compound to have a unique receptor interaction profile.

Future investigations could employ high-throughput screening against a broad range of receptors and enzymes to uncover previously unknown biological targets. Identifying these new targets could unlock novel therapeutic avenues for conditions beyond the scope of traditional adrenergic modulation. Research could focus on its potential effects on other G-protein coupled receptors (GPCRs), ion channels, or even intracellular signaling proteins. Unraveling these interactions is crucial for expanding the therapeutic potential of this compound.

Development of Advanced Bioanalytical Tools for Stereospecific Analysis

The biological activity of chiral compounds is highly dependent on their stereochemistry. Therefore, the development of advanced bioanalytical tools for the stereospecific analysis of this compound is a critical area of future research. The separation and quantification of enantiomers are essential for understanding their distinct pharmacokinetic and pharmacodynamic profiles. unife.it

Several advanced chromatographic techniques have proven effective for chiral separations. nih.govspringernature.com High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a gold standard for separating enantiomers. unife.it Other promising techniques include Capillary Electrophoresis (CE), which offers high separation efficiency and rapid analysis times, and Supercritical Fluid Chromatography (SFC), which can be advantageous for its high loading capacity. nih.govmdpi.com The development of novel CSPs and the optimization of these methods will enable more sensitive and accurate quantification of this compound and its metabolites in biological matrices. mdpi.com

Analytical Technique Principle of Chiral Separation Potential Advantages for this compound Analysis
High-Performance Liquid Chromatography (HPLC) Differential interaction with a chiral stationary phase (CSP), such as those based on polysaccharides (e.g., cellulose (B213188), amylose). mdpi.comresearchgate.netHigh resolution and established methodology for enantiomeric purity assessment. unife.it
Capillary Electrophoresis (CE) Utilizes chiral selectors in the running buffer or a chiral stationary phase within the capillary.High separation efficiency, rapid analysis times, and low sample consumption. nih.gov
Supercritical Fluid Chromatography (SFC) Employs a supercritical fluid as the mobile phase along with a chiral stationary phase.High loading capacity and often better selectivity compared to HPLC. mdpi.com
Capillary Electrochromatography (CEC) A hybrid technique combining the selectivity of HPLC with the efficiency of CE.Offers powerful alternatives to traditional chromatographic methods. springernature.com

Integration of Machine Learning and Artificial Intelligence in Computational Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and design. aragen.commdpi.com These computational tools can be leveraged to design novel analogs of this compound with enhanced therapeutic properties. AI algorithms can analyze vast datasets to identify structure-activity relationships (SAR) and predict the biological activity of new molecules. nih.gov

Generative AI models can be used for de novo drug design, creating novel molecular structures with desired characteristics. aragen.com ML models can also predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these new compounds, which helps in prioritizing candidates with favorable profiles for synthesis and testing. mdpi.com By applying these computational approaches, researchers can accelerate the design-make-test-analyze cycle, leading to the more efficient discovery of potent and selective drug candidates. biostrand.ai

AI/ML Application Description Relevance to this compound Analog Design
Virtual Screening AI-powered methods to rapidly screen large compound libraries against a biological target. biostrand.aiTo identify new scaffolds that mimic the pharmacophore of this compound.
Quantitative Structure-Activity Relationship (QSAR) ML models that correlate molecular structures with biological activity. nih.govTo predict the potency and selectivity of novel analogs.
De Novo Drug Design Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), to create new molecules. aragen.commdpi.comTo design novel compounds with optimized properties based on the structure of this compound.
ADMET Prediction Predictive models for absorption, distribution, metabolism, excretion, and toxicity. mdpi.comTo assess the drug-likeness of newly designed analogs early in the discovery process.

Exploration of this compound as a Biochemical Probe

Biochemical probes are essential tools for studying the function and localization of biological targets in their native environment. This compound, with its specific stereochemistry and potential for selective receptor interaction, is a promising candidate for development as a biochemical probe.

By chemically modifying the molecule to incorporate a reporter tag, such as a fluorescent dye, a photoaffinity label, or a radioactive isotope, researchers can create powerful tools for biological investigation. A fluorescently labeled version could be used in high-resolution microscopy to visualize the distribution of its target receptors on the cell surface or within tissues. A radiolabeled analog could be employed in positron emission tomography (PET) imaging to map receptor occupancy in the brain or other organs in living subjects. These probes would be invaluable for studying receptor dynamics, drug-target engagement, and the physiological roles of its molecular targets.

Role in Understanding Endogenous Amine Neurobiology and Metabolism

The chemical structure of this compound is related to endogenous biogenic amines like norepinephrine (B1679862) and dopamine (B1211576), which are synthesized from the amino acid tyrosine. nih.gov This structural similarity suggests that it may interact with the complex machinery that regulates the synthesis, release, reuptake, and metabolism of these key neurotransmitters.

Future research could investigate the effects of this compound on monoamine transporters (such as DAT, NET, and SERT) and the primary metabolic enzymes, monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). By studying these interactions, the compound can serve as a pharmacological tool to probe the intricacies of aminergic neurotransmission. Understanding how it modulates these pathways can provide valuable insights into the neurobiology of both normal brain function and pathological conditions where these systems are dysregulated. Such studies could also shed light on the broader physiological roles of biogenic amines in both the central and peripheral nervous systems. uth.edu

Q & A

Q. What are the recommended synthetic routes for (R)-4-(2-Amino-1-hydroxypropan-2-yl)phenol, and how can stereochemical purity be ensured?

Methodological Answer: Synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (R)-configuration. Key steps include:

  • Chiral Pool Synthesis : Use enantiomerically pure starting materials, such as (R)-amino alcohols, to preserve stereochemistry during coupling reactions.
  • Asymmetric Reduction : Employ catalysts like Ru-BINAP complexes for ketone intermediates to ensure enantioselectivity .
  • Purification : Chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) to isolate the (R)-enantiomer.
    Verification : Polarimetry and chiral GC/MS confirm enantiomeric excess (>99% ee).

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

  • NMR : 1^1H and 13^13C NMR identify functional groups (e.g., phenol -OH at δ 9.2–10.5 ppm, amine protons at δ 1.5–3.0 ppm).
  • IR : Confirm hydroxyl (3200–3600 cm1^{-1}) and amine (3300–3500 cm1^{-1}) stretches.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z calculated for C9_9H13_{13}NO2_2: 167.0946).
  • X-ray Diffraction : Single-crystal analysis resolves absolute stereochemistry (via SHELXL refinement) .

Q. Table 1: Key Spectroscopic Signatures

TechniqueFunctional GroupExpected Signal
1^1H NMRPhenolic -OHδ 9.2–10.5 (broad)
13^13C NMRAromatic Cδ 115–130
IR-NH2_23300–3500 cm1^{-1}

Q. How should researchers handle this compound safely in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (irritation risks noted in analogues ).
  • Ventilation : Use fume hoods due to potential amine volatility.
  • Storage : Keep in amber vials at 2–8°C under nitrogen to prevent oxidation.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and neutralize with dilute acetic acid .

Advanced Research Questions

Q. How do hydrogen bonding networks influence the crystal packing of this compound?

Methodological Answer:

  • Graph Set Analysis : Use Etter’s rules to classify motifs (e.g., DD, R22(8)R_2^2(8)) via Mercury CSD .
  • Intermolecular Forces : Phenolic -OH forms O–H···N bonds with amine groups, while amine H-bonds to adjacent hydroxyls.
  • Impact on Stability : Stronger H-bonding correlates with higher melting points (e.g., 180–200°C observed in analogues ).

Q. Table 2: Common H-Bonding Motifs

DonorAcceptorMotifFrequency in Analogues
-OH-NH2_2R22(8)R_2^2(8)70%
-NH2_2-OHDD25%

Q. What strategies resolve data contradictions during crystallographic refinement?

Methodological Answer:

  • Disorder Modeling : Use SHELXL’s PART instruction to refine overlapping electron densities (e.g., flexible propan-2-yl chain) .
  • Twinned Data : Apply HKLF 5 in SHELXL for twin-law corrections.
  • Validation Tools : Check Rint_{int} (<5%) and ADP consistency via WinGX’s PARST .
  • Case Example : A 2022 study resolved amine group disorder by constraining Ueq_{eq} values during refinement .

Q. How can computational methods predict pH-dependent stability?

Methodological Answer:

  • pKa Prediction : Use MarvinSketch (ChemAxon) to estimate phenolic -OH (pKa ~10) and amine (pKa ~9.5) deprotonation.
  • MD Simulations : GROMACS models degradation pathways (e.g., hydrolysis at pH <3 or >11).
  • DFT Calculations : B3LYP/6-311+G(d,p) optimizes transition states for oxidative degradation .

Q. Table 3: Predicted Stability Profile

pH RangeDominant FormStability
2–6Protonated amine, neutral phenolHigh
7–10ZwitterionicModerate
>10Deprotonated phenolLow

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